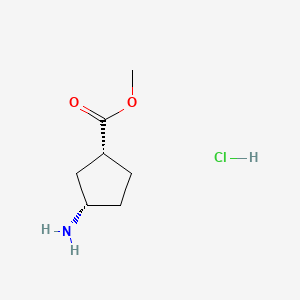

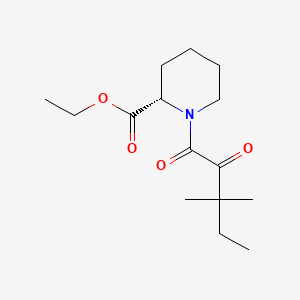

![molecular formula C9H7BrN2O B600137 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 175878-06-5](/img/structure/B600137.png)

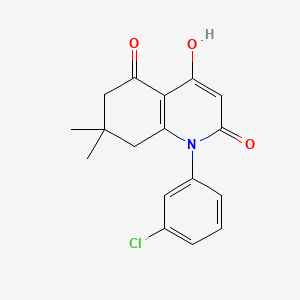

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 175878-06-5 . It has a molecular weight of 239.07 . The IUPAC name for this compound is 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The InChI code for “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is 1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, Rodríguez et al. accomplished a fast and efficient protocol under microwave irradiation in methanol and sodium bicarbonate as a base .Physical And Chemical Properties Analysis

“3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .

Treatment of Insomnia

Zolpidem, an FDA-approved drug for the treatment of insomnia, contains an imidazo[1,2-a]pyridine core . This suggests that “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” could potentially be used in the development of new drugs for the treatment of insomnia.

Anxiolytic Drugs

Alpidem, an anxiolytic drug, also contains an imidazo[1,2-a]pyridine core . This indicates that “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” could be used in the development of new anxiolytic drugs.

Treatment of Peptic Ulcers

Zolimidine, a drug used for the treatment of peptic ulcers, contains an imidazo[1,2-a]pyridine core . This suggests that “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” could potentially be used in the development of new drugs for the treatment of peptic ulcers.

Treatment of Acute Heart Failure

Olprinone, a drug used to treat acute heart failure, contains an imidazo[1,2-a]pyridine core . This indicates that “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” could be used in the development of new drugs for the treatment of acute heart failure.

Treatment of Osteoporosis

Minodronic acid, a drug used to treat osteoporosis, contains an imidazo[1,2-a]pyridine core . This suggests that “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” could potentially be used in the development of new drugs for the treatment of osteoporosis.

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to interact with various biological targets due to their heterocyclic scaffold .

Mode of Action

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines can impact various biochemical pathways due to the structural changes they undergo .

properties

IUPAC Name |

3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRQJKLYBMQRHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724476 |

Source

|

| Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

CAS RN |

175878-06-5 |

Source

|

| Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

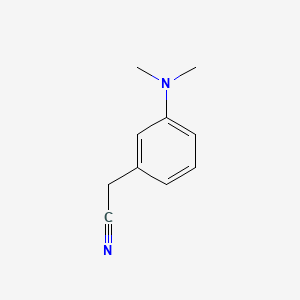

![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)

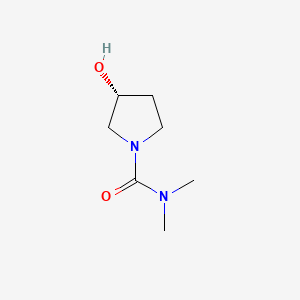

![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)